Cas no 5751-82-6 (Ethyl 5-chlorothiophene-2-carboxylate)

Ethyl 5-chlorothiophene-2-carboxylate is a versatile heterocyclic compound featuring a thiophene core substituted with a chloro group at the 5-position and an ester moiety at the 2-position. This intermediate is particularly valuable in organic synthesis, serving as a key building block for pharmaceuticals, agrochemicals, and functional materials. The chloro substituent enhances reactivity for further functionalization, while the ethyl ester group offers flexibility in hydrolysis or transesterification reactions. Its stability under standard conditions and compatibility with various coupling reactions make it a practical choice for constructing complex thiophene-based structures. The compound's well-defined reactivity profile enables precise modifications, supporting applications in medicinal chemistry and material science.
Ethyl 5-chlorothiophene-2-carboxylate structure
5751-82-6 structure
Product Name:Ethyl 5-chlorothiophene-2-carboxylate
CAS No:5751-82-6
MF:C7H7ClO2S
MW:190.647279977798
MDL:MFCD00051732
CID:85437
PubChem ID:253661125
Update Time:2025-05-24

Ethyl 5-chlorothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chlorothiophene-2-carboxylate
    • 5-Chlorothiophene-2-carboxylic acid ethyl ester
    • Ethyl 5-chlorothiophene-2-carboxlate
    • 5751-82-6
    • SY020097
    • 5-chloro-2-thiophenecarboxylic acid ethyl ester
    • DTXSID20334738
    • 5-chloro-thiophene-2-carboxylic acid ethyl ester
    • AC-25599
    • Ethyl 5-chloro-2-thiophenecarboxylate
    • Ethyl 5-chloro-2-thiophenecarboxylate #
    • E1112
    • ETHYL5-CHLOROTHIOPHENE-2-CARBOXYLATE
    • A831477
    • 2-Thiophenecarboxylic acid, 5-chloro-, ethyl ester
    • FS-2642
    • FT-0626122
    • MFCD00051732
    • J-521131
    • SCHEMBL1455540
    • AMY23336
    • CS-W015861
    • AKOS008952952
    • Ethyl 5-chlorothiophene-2-carboxate
    • DB-002718
    • MDL: MFCD00051732
    • Inchi: 1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
    • InChI Key: BMOKMXXTOZFEIZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)OCC)S1
    • BRN: 128707

Computed Properties

  • Exact Mass: 189.98600
  • Monoisotopic Mass: 189.9855283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.312
  • Boiling Point: 62°C/0.02mmHg(lit.)
  • Flash Point: 70-71°C/1mm
  • Refractive Index: 1.5380
  • PSA: 54.54000
  • LogP: 2.57820
  • Solubility: Not determined

Ethyl 5-chlorothiophene-2-carboxylate Security Information

Ethyl 5-chlorothiophene-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Ethyl 5-chlorothiophene-2-carboxylate

Comprehensive Analysis of Ethyl 5-chlorothiophene-2-carboxylate (CAS 5751-82-6): Properties, Applications, and Industry Trends

Ethyl 5-chlorothiophene-2-carboxylate (CAS 5751-82-6) is a specialized organic compound belonging to the thiophene carboxylate family. This ester derivative, characterized by its chloro-substituted thiophene core, has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. The compound's molecular structure combines a thiophene ring with an ester functional group, making it a valuable intermediate for synthesizing complex molecules.

Recent studies highlight the growing demand for halogenated thiophene derivatives in drug discovery, particularly for developing small molecule therapeutics. Researchers are exploring its potential in creating kinase inhibitors and anti-inflammatory agents, aligning with current trends toward personalized medicine. The 5-chloro substitution enhances the compound's electronic properties, facilitating cross-coupling reactions in modern synthetic methodologies like Suzuki-Miyaura and Negishi couplings.

From an industrial perspective, CAS 5751-82-6 demonstrates excellent stability under standard storage conditions, with melting points ranging between 45-48°C. Its solubility profile—soluble in organic solvents like dichloromethane and ethyl acetate but insoluble in water—makes it ideal for multistep organic synthesis. Analytical techniques such as HPLC and GC-MS confirm high purity grades (>98%), meeting stringent requirements for GMP-compliant production.

Environmental considerations have propelled interest in green chemistry applications of this compound. Recent patents disclose methods for catalytic esterification using biodegradable catalysts, addressing sustainability concerns in fine chemical manufacturing. The compound's low ecotoxicity profile compared to analogous brominated derivatives positions it favorably for EPA-compliant processes.

Market analysts note increased procurement of Ethyl 5-chlorothiophene-2-carboxylate by contract research organizations (CROs) for high-throughput screening platforms. Its role in developing electronic materials, particularly organic semiconductors for flexible displays, reflects cross-industry utility. Quality standards like USP/EP specifications now include rigorous testing for residual solvents and heavy metals in commercial batches.

Emerging applications in crop protection chemicals leverage the compound's ability to form stable heterocyclic scaffolds. Agricultural researchers are investigating derivatives for systemic acquired resistance (SAR) inducers, responding to global demands for sustainable pest management solutions. The chlorothiophene moiety exhibits unique interactions with plant metabolic pathways, as evidenced by recent QSAR modeling studies.

Technological advancements in continuous flow chemistry have optimized the production scale-up of CAS 5751-82-6, reducing batch variability. Process chemists emphasize the importance of DoE (Design of Experiments) approaches to maximize yield while minimizing process-related impurities. These developments align with industry 4.0 initiatives for digitized chemical manufacturing.

Safety assessments confirm that proper handling with PPE and engineering controls ensures safe laboratory use. The compound's REACH compliance status facilitates international trade, with major suppliers offering just-in-time inventory solutions to global research hubs. Storage recommendations emphasize protection from moisture and oxidation to maintain shelf stability.

Future research directions may explore its utility in bioconjugation chemistry for antibody-drug conjugates (ADCs), capitalizing on the thiophene ring's photophysical properties. The compound's structure-activity relationships continue to be refined through computational methods like molecular docking simulations, particularly for GPCR-targeted drugs.

In summary, Ethyl 5-chlorothiophene-2-carboxylate represents a critical building block in modern synthetic chemistry, with expanding applications across life sciences and material innovation. Its balanced reactivity profile and compliance with evolving regulatory standards ensure continued relevance in cutting-edge research and industrial applications.

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